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Compound of Interest

Compound Name: Amino-PEG12-amine

Cat. No.: B8098876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a foundational understanding of Amino-PEG12-amine, a versatile

bifunctional linker, for professionals venturing into the field of bioconjugation. This document

outlines its core properties, presents detailed experimental protocols, and visualizes key

workflows to facilitate its effective application in research and drug development.

Introduction to Amino-PEG12-amine
Amino-PEG12-amine is a hydrophilic, homobifunctional crosslinker featuring a 12-unit

polyethylene glycol (PEG) spacer terminated with a primary amine group at each end.[1][2] The

PEG backbone imparts desirable properties such as increased water solubility, reduced

immunogenicity, and improved pharmacokinetics to the conjugated biomolecules.[3][4][5] Its

two primary amine groups can react with a variety of functional groups, including carboxylic

acids and N-hydroxysuccinimide (NHS) esters, making it a versatile tool for crosslinking

proteins, labeling molecules, and modifying surfaces. This linker is particularly valuable in the

development of antibody-drug conjugates (ADCs), nanoparticle formulations, and for

enhancing the stability of proteins and peptides.

Physicochemical Properties
A clear understanding of the physicochemical properties of Amino-PEG12-amine is crucial for

its effective use in bioconjugation. The following table summarizes its key characteristics.
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Property Value Reference(s)

Synonyms
H2N-PEG12-CH2CH2NH2,

NH2-PEG12-NH2

CAS Number 361543-12-6

Molecular Formula C26H56N2O12

Molecular Weight 588.7 g/mol

Purity Typically ≥95%

Appearance White solid or colorless liquid

Solubility Water, DMSO, DCM, DMF

Storage Conditions -20°C

Core Applications in Bioconjugation
The bifunctional nature of Amino-PEG12-amine allows for a wide range of applications in

bioconjugation.

Protein and Peptide Crosslinking: The two amine groups can be used to link two different

biomolecules together, such as creating protein-protein conjugates or peptide dimers. This is

useful for studying protein interactions and creating novel therapeutic constructs.

Antibody-Drug Conjugate (ADC) Development: Amino-PEG12-amine can serve as a flexible

linker to attach a cytotoxic drug to an antibody. The PEG spacer enhances the solubility and

stability of the ADC while maintaining the antibody's targeting ability.

Surface Modification: This linker can be used to functionalize surfaces of nanoparticles,

liposomes, and other drug delivery carriers. This modification can improve their

biocompatibility, stability, and targeting capabilities.

PEGylation: The process of attaching PEG chains to molecules, known as PEGylation, can

significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic

proteins and peptides. This can lead to increased serum half-life, reduced immunogenicity,

and enhanced stability.
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Experimental Protocols
The following protocols provide a starting point for using Amino-PEG12-amine in common

bioconjugation applications. Optimization may be required for specific molecules and desired

outcomes.

General Considerations
Buffer Selection: Use non-amine-containing buffers at a pH of 7-9 for reactions involving

NHS esters. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Avoid buffers

containing primary amines like Tris, as they will compete with the desired reaction.

Reagent Preparation: Amino-PEG12-amine is often a solid or viscous liquid. To facilitate

handling, prepare a stock solution in an anhydrous organic solvent like DMSO or DMF.

Reaction Monitoring: The progress of the conjugation reaction can be monitored by

techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass

spectrometry.

Protocol: Crosslinking Two Proteins (Protein A and
Protein B)
This protocol describes a two-step process for crosslinking two different proteins using Amino-
PEG12-amine and an amine-reactive crosslinker like a homobifunctional NHS ester.

Materials:

Protein A

Protein B

Amino-PEG12-amine

Homobifunctional NHS ester (e.g., BS3)

Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns

Procedure:

Activation of Protein A:

Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.

Prepare a stock solution of the NHS ester in anhydrous DMSO.

Add a 10- to 20-fold molar excess of the NHS ester to the Protein A solution.

Incubate the reaction for 30-60 minutes at room temperature.

Remove the excess, unreacted NHS ester using a desalting column equilibrated with

Conjugation Buffer.

Conjugation with Amino-PEG12-amine and Protein B:

Immediately add the desalted, activated Protein A to a solution containing a molar excess

of Amino-PEG12-amine and Protein B in Conjugation Buffer. The optimal molar ratios

should be determined empirically.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100

mM.

Purification:

Purify the crosslinked conjugate using size-exclusion chromatography (SEC) to separate

the desired product from unreacted proteins and reagents.

Protocol: Synthesis of an Antibody-Drug Conjugate
(ADC)
This protocol outlines the general steps for conjugating a drug to an antibody using Amino-
PEG12-amine. This example assumes the drug has a carboxylic acid group that can be
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activated.

Materials:

Antibody

Drug with a carboxylic acid group

Amino-PEG12-amine

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Anhydrous DMSO or DMF

Desalting columns

Procedure:

Activation of the Drug:

Dissolve the drug and a molar excess of Amino-PEG12-amine in anhydrous DMSO or

DMF.

In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in the same solvent.

Add the EDC and Sulfo-NHS solutions to the drug/Amino-PEG12-amine mixture to

activate the carboxylic acid group of the drug.

Incubate for 15-30 minutes at room temperature to form the Drug-PEG-Amine conjugate.

Antibody Preparation:
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Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10

mg/mL.

Conjugation Reaction:

Add the activated Drug-PEG-Amine solution to the antibody solution. The final

concentration of the organic solvent should be kept below 10% to avoid antibody

denaturation.

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Purification and Characterization:

Remove unconjugated drug-linker by buffer exchange using desalting columns

equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

Determine the average Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic

Interaction Chromatography (HIC-HPLC) or mass spectrometry.

Visualizing Bioconjugation Workflows
Diagrams are essential for understanding the complex processes in bioconjugation. The

following are Graphviz (DOT language) scripts for generating key workflow diagrams.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Caption: Two-step workflow for protein crosslinking.
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Caption: Signaling pathway initiated by a PEGylated ligand.

Quantitative Data and Characterization
The success of a bioconjugation reaction is determined by quantitative analysis of the final

product. While specific data for Amino-PEG12-amine is highly dependent on the reaction

conditions and the biomolecules involved, the following table provides representative data for

key parameters in bioconjugation.
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Parameter Typical Range Analytical Technique(s)

Degree of Labeling (DOL) /

Drug-to-Antibody Ratio (DAR)
2 - 8

HIC-HPLC, UV-Vis

Spectroscopy, Mass

Spectrometry

Conjugation Efficiency 50 - 90% SDS-PAGE, SEC-HPLC

Purity of Conjugate >95% SEC-HPLC, RP-HPLC

In Vitro Stability (e.g., in

serum)
>90% after 7 days ELISA, HPLC

Note: The values in this table are illustrative and should be determined empirically for each

specific application.

Conclusion
Amino-PEG12-amine is a valuable and versatile tool for researchers in bioconjugation. Its

hydrophilic PEG spacer and terminal amine groups provide a robust platform for creating novel

bioconjugates with improved properties. By understanding its fundamental characteristics and

following well-defined protocols, scientists can effectively utilize this linker to advance their

research in drug delivery, diagnostics, and fundamental biological studies. Careful optimization

and thorough characterization are paramount to achieving successful and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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